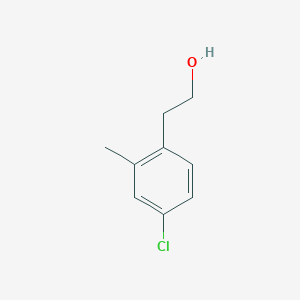

4-Chloro-2-methylphenethyl alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-methylphenethyl alcohol is an organic compound with the molecular formula C9H11ClO and a molecular weight of 170.64 .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Chemical Reactions Analysis

Alcohols, including this compound, can undergo various reactions. These include oxidation to form carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids . Alcohols can also undergo dehydration reactions to form alkenes . The reactivity of alcohols is influenced by the type of alcohol (primary, secondary, tertiary) and the type of hydrogen halide .Scientific Research Applications

1. Chemical Synthesis and Catalysis

4-Chloro-2-methylphenethyl alcohol is involved in various chemical syntheses and catalysis processes. For instance, it plays a role in the microwave-assisted synthesis of 4-chloro-2-methylphenoxyacetic acid (MCPA) esters, demonstrating the process intensification of immobilized lipase catalysis. This highlights its relevance in enhancing reaction rates and conversions in esterification processes (Shinde & Yadav, 2014). Additionally, this compound is utilized in the generation and reactivity studies of the 4-aminophenyl cation by photolysis, indicating its involvement in photochemical reactions and potential applications in photostability and photoheterolysis studies (Guizzardi et al., 2001).

2. Environmental Applications

In environmental science, this compound is part of research focusing on the decontamination of hazardous substances. A study involved its usage in the adsorption and removal of 4-chloro-2-nitrophenol from aqueous solutions using graphene, emphasizing its role in pollution control and water treatment technologies (Mehrizad & Gharbani, 2014).

3. Material Science and Nanotechnology

The compound is also significant in material science and nanotechnology. It was utilized in a study focusing on the development of a bionanocomposite film with photocatalytic and antibacterial activity under visible light irradiation. This demonstrates its utility in creating materials with enhanced functional properties, particularly in developing eco-friendly materials with photocatalytic abilities (Soltaninejad & Maleki, 2021).

4. Pharmaceutical and Biochemical Research

In the pharmaceutical and biochemical research domain, this compound is part of studies focusing on asymmetric synthesis and catalysis. It is involved in the asymmetric reduction of 2-chloro-3-oxo-esters, serving as a precursor in synthesizing pharmaceutically relevant compounds like diltiazem, highlighting its importance in the field of chiral chemistry and drug synthesis (Chen et al., 2021).

Mechanism of Action

Target of Action

Many alcohol compounds interact with various proteins or receptors in the body. For example, ethanol interacts with gamma-aminobutyric acid (GABA) receptors, glutamate receptors, and others . .

Mode of Action

The mode of action of an alcohol compound typically involves binding to its target, which can lead to changes in the target’s activity. For instance, ethanol can act as a GABA agonist, enhancing the effect of GABA and leading to sedative effects

Biochemical Pathways

Alcohol compounds can affect various biochemical pathways. For example, ethanol metabolism involves alcohol dehydrogenase and aldehyde dehydrogenase enzymes, leading to the production of acetaldehyde and then acetate

Pharmacokinetics

The pharmacokinetics of an alcohol compound involves its absorption, distribution, metabolism, and excretion (ADME). For example, ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body

Result of Action

The result of an alcohol compound’s action can vary widely depending on its specific targets and mode of action. For example, the result of ethanol’s action can range from relief from anxiety to general anesthesia

properties

IUPAC Name |

2-(4-chloro-2-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVBPXIVSGVNFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582966.png)

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2582970.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)

![3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2582980.png)

![6-benzyl-5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2582983.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)